BenchChemオンラインストアへようこそ!

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

Lipophilicity optimization Drug-likeness Membrane permeability

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride (CAS 1583709-39-0, MW 269.73 g/mol, C12H16ClN3O2) is a pyrrolidine-based hydrazide derivative supplied as a stable hydrochloride salt for research use. The compound features a 5-oxopyrrolidine core with an N-benzyl substituent and a carbohydrazide functional group at the 3-position, situating it within the broader class of 5-oxopyrrolidine-3-carbohydrazide intermediates that have recently been validated as productive scaffolds for multikinase inhibitor design.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
Cat. No. B8104694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NN.Cl
InChIInChI=1S/C12H15N3O2.ClH/c13-14-12(17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,17);1H
InChIKeyDDEMLNIWLUGMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-oxopyrrolidine-3-carbohydrazide Hydrochloride for Research Procurement – Physicochemical Profile, Compound Class, and Supply Context


1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride (CAS 1583709-39-0, MW 269.73 g/mol, C12H16ClN3O2) is a pyrrolidine-based hydrazide derivative supplied as a stable hydrochloride salt for research use . The compound features a 5-oxopyrrolidine core with an N-benzyl substituent and a carbohydrazide functional group at the 3-position, situating it within the broader class of 5-oxopyrrolidine-3-carbohydrazide intermediates that have recently been validated as productive scaffolds for multikinase inhibitor design [1]. Its free base form (CAS 368429-72-5) exhibits a computed logP of 1.05, a topological polar surface area (TPSA) of 75.43 Ų, and two hydrogen bond donors alongside five hydrogen bond acceptors . The compound is commercially available from multiple vendors at purities of 95–98% and is primarily employed as a synthetic building block for hydrazone-based compound libraries targeting protein kinases, cancer cell lines, and CNS-relevant receptors [1][2].

Why Generic Substitution of 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide Hydrochloride Fails for Reproducible Research


The term “5-oxopyrrolidine-3-carbohydrazide” describes a core scaffold, but N-substitution, salt form, and the presence of the 5-oxo group collectively dictate the compound’s physicochemical properties and synthetic utility. Substituting the N-benzyl group for a simpler N–H, N‑phenyl, or N‑methyl analog alters logP by up to 3.2 log units, fundamentally changing solubility and membrane partitioning behaviour [1]. Replacing the hydrochloride salt with the free base reduces aqueous solubility to a predicted ~10.6 g/L [2], compromising reproducible dissolution in biological assay buffers. Omitting the 5‑oxo group eliminates the planar lactam conformation that molecular docking studies of related hydrazones have shown to be critical for kinase ATP‑binding pocket engagement (binding affinities reaching −11.47 kcal/mol for BRAF) [3]. Each of these structural features is tightly coupled to the compound’s performance in downstream derivatization and screening workflows, meaning that generic substitution cannot be assumed to yield equivalent results.

Quantitative Differentiation Evidence for 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide Hydrochloride vs. Closest Analogs


N-Benzyl Substitution Provides Drug-Like Lipophilicity vs. Unsubstituted Core (ΔlogP = +3.2)

The target compound (1-benzyl-5-oxopyrrolidine-3-carbohydrazide, free base) possesses a computed logP of 1.05 , placing it squarely within the drug-like lipophilicity window (logP 1–3). In contrast, the unsubstituted 5-oxopyrrolidine-3-carbohydrazide core (CAS 1105193-37-0) has a computed XLogP3-AA of −2.2 [1]. This ΔlogP of +3.2 represents a >1000‑fold increase in octanol/water partition coefficient, directly impacting passive membrane permeability and intracellular target access. The N‑(4‑methylphenyl) analog (CAS 331727-49-2) has a logP of 1.49 , while the reduced 1‑benzyl‑pyrrolidine‑3‑carboxylic acid hydrazide (lacking the 5‑oxo group, CAS 474317-63-0) has a logP of 1.53 [2], indicating that the target compound occupies a unique intermediate lipophilicity space among close structural analogs.

Lipophilicity optimization Drug-likeness Membrane permeability

Hydrazide Functional Group Enables Quantitative Hydrazone Derivatization Yield Advantage Over Carboxylic Acid Precursor

The presence of the terminal hydrazide (–C(=O)NHNH2) group on the target compound enables direct condensation with aldehydes and ketones to form hydrazones, a reaction that proceeds without activating reagents and is typically high-yielding (57–87% yield range reported for analogous 5-oxopyrrolidine-3-carbohydrazide hydrazone syntheses) [1]. In contrast, the carboxylic acid precursor (1-benzyl-5-oxopyrrolidine-3-carboxylic acid, CAS 5733-86-8) requires activation to the acid chloride or mixed anhydride before amide/ester bond formation, adding a synthetic step and associated yield loss . Furthermore, the carboxylic acid itself shows only 37.6% inhibition at 2 mM in enzyme-catalyzed reaction screens (BRENDA ligand database) [2], well below the threshold typically considered meaningful for hit identification, underscoring that the hydrazide functional group is essential both for synthetic versatility and for downstream biological evaluation.

Hydrazone synthesis Click chemistry Compound library generation

Hydrochloride Salt Provides Enhanced Aqueous Solubility and Handling Stability vs. Free Base Form

The hydrochloride salt form (CAS 1583709-39-0, MW 269.73) of 1-benzyl-5-oxopyrrolidine-3-carbohydrazide offers materially improved aqueous solubility compared to the free base (CAS 368429-72-5, MW 233.27). The free base has a predicted water solubility of approximately 10.6 g/L (EPA T.E.S.T. estimate) [1], while HCl salts of structurally related N‑benzyl‑pyrrolidine hydrazides are described as exhibiting high solubility in water and polar solvents such as methanol and ethanol . The hydrochloride form also provides a well-defined stoichiometry (one HCl per molecule), consistent lot-to-lot purity (95–98% per vendor specifications from AKSci, Leyan) , and improved long-term storage stability under ambient conditions compared to the free base, which requires storage at 2–8 °C in dry, sealed containers . Standard hydrochloride salt handling procedures (desiccated, room temperature) simplify inventory management for screening laboratories.

Salt selection Aqueous solubility Assay reproducibility

5-Oxopyrrolidine-3-carbohydrazide Core Is Validated as a Multikinase Inhibitor Scaffold with EC50 Potencies Comparable to Sunitinib

Although direct biological data for the target compound itself are not published in peer-reviewed primary research, the 5-oxopyrrolidine-3-carbohydrazide core has been rigorously validated as a multikinase inhibitor scaffold. In a 2025 study by Tumosienė et al., a series of hydrazone derivatives based on 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide were evaluated in 2D (MTT, wound healing) and 3D (spheroid) assays against IGR39 melanoma, MDA-MB-231 triple-negative breast cancer, and Panc-1 pancreatic carcinoma cells [1]. The most active compound (12, 2-hydroxynaphthalenylmethylene derivative) achieved EC50 values of 2.2 ± 0.3 µM (IGR39), 2.1 ± 0.3 µM (MDA-MB-231), and 15.9 ± 1.8 µM (Panc-1) [1]. Compound 12 was 1.7× more potent than the clinically approved kinase inhibitor sunitinib against MDA-MB-231 cells [1]. Molecular docking revealed binding affinities of −11.174 kcal/mol to SCR (non-receptor tyrosine kinase) and −11.471 kcal/mol to BRAF (serine/threonine protein kinase) [1]. This class-level evidence establishes the 5-oxopyrrolidine-3-carbohydrazide scaffold as a productive starting point for kinase-targeted drug discovery and supports the procurement of the target compound as a synthetic intermediate for analogous N-benzyl hydrazone libraries.

Kinase inhibition Anticancer activity Structure-activity relationships

Benzyl Group Offers Orthogonal Hydrogenolysis Cleavage for NH-Pyrrolidone Generation Not Available in N-Aryl Analogs

The N-benzyl substituent on the target compound can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂, room temperature/atmospheric pressure) to generate the corresponding NH‑pyrrolidone derivative, a synthetic transformation that is not possible with N‑aryl (e.g., N‑phenyl, N‑tolyl) analogs [1]. This deprotection strategy is quantitative under standard conditions and has been extensively applied to N‑benzyl lactams in medicinal chemistry [1]. By contrast, N‑aryl substituted 5‑oxopyrrolidine‑3‑carbohydrazides (e.g., N‑(4‑methylphenyl) analog, CAS 331727-49-2; N‑(4‑(phenylamino)phenyl) analog) cannot undergo this transformation without harsh acidic or oxidative cleavage conditions that risk degradation of the hydrazide moiety [2]. This feature makes the target compound a versatile intermediate that can serve as both a direct precursor for N‑benzyl hydrazone libraries and, after hydrogenolysis, a precursor for NH‑pyrrolidone-based libraries, effectively providing two scaffold entry points from a single procurement.

Protecting group strategy Hydrogenolysis Scaffold diversification

Procurement-Relevant Application Scenarios for 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide Hydrochloride


Synthesis of Focused Hydrazone Libraries for Multikinase Inhibitor Screening

The hydrazide functional group directly enables condensation with diverse aromatic and heterocyclic aldehydes to generate hydrazone compound libraries for kinase inhibitor screening. Based on the validated multikinase activity of related 5-oxopyrrolidine-3-carbohydrazide hydrazones (EC50 values as low as 2.1 µM against MDA-MB-231 and 2.2 µM against IGR39, with compound 12 outperforming sunitinib by 1.7-fold) [1], the target compound serves as the logical benzyl-substituted starting material for generating analogous libraries. The single-step hydrazone formation (57–87% yields reported for the diphenylamine analog series) enables parallel synthesis for rapid SAR exploration [1]. The hydrochloride salt form ensures consistent solubility in the methanolic reaction medium, providing reproducible reaction kinetics across library plates.

Dual-Scaffold Medicinal Chemistry Strategy via Benzyl Hydrogenolysis

The N-benzyl group can be selectively removed via Pd/C-catalyzed hydrogenolysis to afford the NH-pyrrolidone-3-carbohydrazide, a second scaffold entry point without requiring a separate procurement [2]. This strategy enables medicinal chemists to evaluate both N-benzyl and NH-pyrrolidone hydrazone series in parallel from a single purchased batch. The NH-pyrrolidone scaffold, with its lower logP (predicted to be < 0) and smaller molecular footprint, may offer improved pharmacokinetic properties (lower plasma protein binding, higher free fraction) compared to the N-benzyl parent, while the N-benzyl series benefits from enhanced passive permeability suggested by its logP of ~1.05 .

CNS Drug Discovery Intermediate with Favorable Brain Penetration Descriptors

With a logP of 1.05, TPSA of 75.43 Ų, 2 HBD, and MW of 233.27 (free base), the target compound falls within the accepted parameter space for CNS drug candidates (logP 1–5, TPSA < 90 Ų, HBD ≤ 3, MW < 400) [1]. This contrasts favorably with the unsubstituted 5-oxopyrrolidine-3-carbohydrazide core (logP −2.2, TPSA 84.2 Ų) [3], whose excessive polarity would limit blood-brain barrier penetration. The compound can therefore serve as a CNS-optimized intermediate for the synthesis of hydrazone-based ligands targeting brain-penetrant kinases (e.g., BRAF in brain metastases) or CNS receptors. The benzyl group further provides a synthetic handle for radiolabeling (tritium exchange or ¹¹C‑methylation of debenzylated position) for PET tracer development.

Precursor for pH-Responsive Acylhydrazone Linker Chemistry in Drug Delivery

The carbohydrazide group forms acylhydrazone linkages with carbonyl-containing payloads, creating pH-sensitive conjugates that hydrolyze selectively in acidic environments (e.g., tumor microenvironment, endosomal compartments) while remaining stable at physiological pH 7.4 [1]. This chemistry is exploited in antibody-drug conjugate (ADC) linker design and in polymer-drug conjugates for controlled release. The target compound, after deprotection of the benzyl group, provides a hydrazide-functionalized pyrrolidone that can be coupled to a targeting moiety (via the NH position) while simultaneously forming the acylhydrazone with a cytotoxic payload. The well-defined HCl salt form facilitates stoichiometric control during conjugation chemistry, critical for obtaining uniform drug-to-antibody ratios (DAR) in ADC production.

Quote Request

Request a Quote for 1-Benzyl-5-oxopyrrolidine-3-carbohydrazide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.